molecular formula C13H16O3 B2770056 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 84182-50-3

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No. B2770056
CAS RN: 84182-50-3
M. Wt: 220.268
InChI Key: COSCRJLYEZUUMW-HAQNSBGRSA-N
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Description

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a chemical compound with the CAS Number: 4934-98-9 . It is a colorless liquid commonly used in organic synthesis as a reagent for the preparation of various pharmaceutical compounds . It is often used as a building block in the production of biologically active molecules such as inhibitors and potential drug candidates .


Synthesis Analysis

The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate involves the esterification of 3-(benzyloxy)cyclobutanecarboxylic acid with methanol . The reaction mixture is refluxed for 10 hours, concentrated, and the residue obtained is dissolved in ethyl acetate and washed with 5% Na2CO3 . The organic layer is separated, dried over Na2SO4, concentrated and purified by Combiflash using a snap-40g silica gel column and 6:4 pet. ether ethyl acetate as an eluent to obtain the product .


Molecular Structure Analysis

The molecular structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate is represented by the linear formula: C13H16O3 . The InChI Code for this compound is 1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 . The molecular weight of this compound is 220.27 .


Chemical Reactions Analysis

The chemical reactions involving Methyl 3-(benzyloxy)cyclobutanecarboxylate are complex and can involve multiple steps . For instance, one reaction involves the use of sulfuric acid in dichloromethane under reflux conditions . Other reactions involve the use of sodium ethoxide, KOH, pyridine, and H2SO4 under various conditions .


Physical And Chemical Properties Analysis

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a liquid or solid or semi-solid substance . It is stored in a sealed container in dry conditions at 2-8°C .

Scientific Research Applications

Antimicrobial Applications

Methyl 3-(benzyloxy)cyclobutanecarboxylate, while not directly mentioned, is structurally related to compounds investigated for their antimicrobial properties. For example, p-Cymene, a compound found in over 100 plant species used for medicinal and food purposes, shows a range of biological activity including antimicrobial effects. Such compounds are investigated for their potential in treating communicable diseases, highlighting the urgent need for new substances with antimicrobial properties. Further studies are required to reach a definitive recommendation on their use in human healthcare and in biomedical applications as promising candidates to functionalize biomaterials and nanomaterials (Marchese et al., 2017).

Biopolymer Modification

Research into the chemical modification of xylan to produce new biopolymer ethers and esters reveals potential applications in drug delivery. These modifications aim to produce compounds with specific properties, including xylan esters capable of forming nanoparticles for drug delivery applications. This area of research demonstrates the potential for using chemically modified natural compounds, similar in concept to methyl 3-(benzyloxy)cyclobutanecarboxylate, in creating new materials with specific functional applications (Petzold-Welcke et al., 2014).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. This research indicates that certain structurally complex molecules, akin to methyl 3-(benzyloxy)cyclobutanecarboxylate, could be designed and synthesized to act as effective antioxidant and anti-inflammatory agents, providing a template for further development in this area (Raut et al., 2020).

Environmental Chemicals and Epigenetic Effects

The study of environmental chemicals, including various compounds structurally related or similar in application to methyl 3-(benzyloxy)cyclobutanecarboxylate, reveals their potential to modify epigenetic marks. Such modifications can mediate toxicity and have implications for disease development. This area of research underscores the importance of understanding the environmental and health impacts of chemical compounds, including their potential epigenetic effects (Baccarelli & Bollati, 2009).

Safety and Hazards

The compound is classified under the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Methyl 3-(benzyloxy)cyclobutanecarboxylate is gaining attention in the field of chemical synthesis and medicinal chemistry. It is used as a building block in the production of biologically active molecules such as inhibitors and potential drug candidates . Therefore, it is expected to have significant applications in future research and development in these fields.

properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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